Bronze Orange

Catalog No.
S525187
CAS No.
2092-56-0
M.F
C17H13ClN2NaO4S
M. Wt
399.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bronze Orange

CAS Number

2092-56-0

Product Name

Bronze Orange

IUPAC Name

sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

Molecular Formula

C17H13ClN2NaO4S

Molecular Weight

399.8 g/mol

InChI

InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24);

InChI Key

IHOQWFSMZUWXGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

D&C Red No. 8;

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na]

Description

The exact mass of the compound Bronze Orange is 398.0104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bronze Orange as a Color:

In scientific research, "bronze orange" might not be a specific material or compound but rather a descriptor for a particular color on the visible light spectrum. Researchers often use color to identify and categorize objects in various fields, including:

  • Astronomy: Classifying stars based on their surface temperature. For instance, cooler stars might be described as having a bronze orange glow .
  • Material Science: Identifying the oxidation state of a metal. For example, bronze, an alloy of copper and tin, can exhibit a bronze orange color due to surface oxidation .

Misinterpretation of "Bronze Orange Bug":

It's possible "Bronze Orange" refers to a misunderstanding of the term "Bronze Orange Bug." This is an actual insect pest (Musgraveia sulciventris) that affects citrus crops in some regions . Research on this pest wouldn't be related to the color "bronze orange" but rather focus on its biology, impact on citrus trees, and potential control methods.

Bronze Orange refers to both a synthetic organic compound and an insect species, Musgraveia sulciventris, commonly known as the Bronze Orange Bug. The synthetic compound, identified by its chemical formula C17H12ClN2NaO4SC_{17}H_{12}ClN_{2}NaO_{4}S, is a diazo dye used in various applications, particularly in textiles and inks. It is characterized by a yellow-tinged red color and belongs to the same family as other organic colorants like red lake dyes .

The Bronze Orange Bug, on the other hand, is a large stink bug native to Australia, primarily found in coastal regions of Queensland and New South Wales. It feeds on citrus plants, causing significant damage to crops by sucking sap from young shoots and fruit . This bug is notable for its ability to produce a foul-smelling liquid as a defense mechanism against predators.

Typical of diazo compounds. These include:

  • Coupling Reactions: Involves the reaction of diazonium salts with aromatic compounds to form azo dyes.
  • Decomposition: Under certain conditions, diazo compounds can decompose to release nitrogen gas, which can affect their stability and application in products.
  • Reduction Reactions: Can be reduced to amines or other derivatives, altering their color properties and applications.

The defensive chemicals produced by the Bronze Orange Bug consist of alkanes, cimicine, and aldehydes. These compounds are primarily used for protection against predators and can cause irritation or harm to vertebrates .

Synthetic Bronze Orange

The synthesis of synthetic Bronze Orange typically involves:

  • Preparation of Diazonium Salt: A primary aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with an appropriate coupling component (often another aromatic compound) under acidic conditions to produce the final dye product.
  • Purification: The resulting dye is purified through crystallization or filtration methods.

Biological Synthesis

While there are no known biological synthesis methods for the synthetic dye, the Bronze Orange Bug itself undergoes natural processes for reproduction and development that involve complex biochemical pathways related to its feeding and defense mechanisms.

Research into interaction studies primarily focuses on the ecological relationships involving the Bronze Orange Bug. These studies have shown that:

  • The bug's defensive chemicals are effective against various predators, including birds and insects.
  • Its feeding behavior significantly impacts citrus crop yields, leading researchers to explore integrated pest management strategies that consider both biological control agents and chemical deterrents .

For synthetic Bronze Orange, studies often assess its environmental impact and potential toxicity related to human exposure through textile use or ingestion via contaminated water sources.

Bronze Orange shares similarities with several other compounds, particularly within the class of azo dyes and insect species within the Hemiptera order. Here are some comparable compounds:

Compound NameTypeUnique Features
Red Lake CAzo DyeUsed extensively in food products; non-toxic variant
Sudan RedAzo DyeKnown for its use in oils; potential carcinogenic properties
Green LeafhopperInsectSimilar feeding habits; less aggressive defense mechanisms
Citrus Stink BugInsectShares habitat; less harmful chemicals

Bronze Orange is unique due to its specific combination of chemical properties as both a synthetic dye and an insect species that produces potent defensive chemicals . Its dual identity highlights the diverse applications and ecological roles that such compounds can embody.

Bronze Orange is an azo dye compound characterized by its distinctive orange-bronze color and complex molecular structure [2]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 2092-56-0 and possesses the molecular formula C17H13ClN2NaO4S [2]. With a molecular weight of 399.8 g/mol, Bronze Orange belongs to the class of monosulfonated azo dyes that contain a characteristic azo group (-N=N-) linking two aromatic ring systems [2] [6].

The International Union of Pure and Applied Chemistry (IUPAC) name for Bronze Orange is sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate [2]. This systematic name reveals the key structural components of the molecule: a naphthalene ring system with a hydroxyl group, connected via an azo linkage to a benzene ring bearing chloro, methyl, and sulfonate substituents [2] [24].

The molecular structure of Bronze Orange features a 2-hydroxynaphthalen-1-yl group connected through an azo bond (-N=N-) to a 5-chloro-4-methylbenzenesulfonate moiety [2]. The sodium ion serves as the counterion to the negatively charged sulfonate group, enhancing the compound's water solubility [2] [20]. The presence of the hydroxyl group on the naphthalene ring is particularly significant as it participates in hydrogen bonding and contributes to the compound's chromophoric properties [3] [24].

Table 1: Chemical Identity of Bronze Orange

PropertyValue
CAS Number2092-56-0
Molecular FormulaC17H13ClN2NaO4S
Molecular Weight399.8 g/mol
IUPAC Namesodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Chemical ClassAzo dye
AppearanceSolid powder with orange-bronze color

The structural arrangement of Bronze Orange is characterized by a planar configuration around the azo group, which facilitates extensive π-electron delocalization throughout the molecule [8] [24]. This delocalization is crucial for the compound's color properties and spectroscopic characteristics [3] [24]. The hydroxyl group on the naphthalene ring can form an intramolecular hydrogen bond with the azo nitrogen, which influences the compound's tautomeric behavior and spectral properties [14] [22].

Crystalline Structure Analysis

Bronze Orange crystallizes in the triclinic crystal system with the space group P-1, exhibiting a unit cell with parameters a = 7.85 Å, b = 10.23 Å, c = 12.47 Å, and angles α = 92.3°, β = 98.7°, γ = 103.5° [28] [33]. The unit cell contains two molecules (Z = 2), which is typical for compounds with this space group [33]. The crystal morphology of Bronze Orange is characterized by thin plate-like crystals with an orange-bronze color that reflects its chromophoric nature [33] [34].

X-ray diffraction studies reveal that the molecular packing in the crystal structure is stabilized by several types of intermolecular interactions [28]. These include hydrogen bonding between the hydroxyl group of the naphthalene ring and the sulfonate oxygen atoms of adjacent molecules (O-H···O), π-π stacking interactions between the aromatic rings of neighboring molecules, and C-H···O interactions involving the aromatic hydrogen atoms and sulfonate oxygen atoms [28] [33].

Table 2: Crystalline Structure Analysis of Bronze Orange

PropertyValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Parametersa = 7.85 Å, b = 10.23 Å, c = 12.47 Å, α = 92.3°, β = 98.7°, γ = 103.5°
Z Value (molecules per unit cell)2
Crystal MorphologyThin plate-like crystals
Crystal ColorOrange-bronze
Intermolecular InteractionsHydrogen bonding (O-H···O), π-π stacking between aromatic rings, C-H···O interactions

The crystal structure of Bronze Orange exhibits a dimer formation through intermolecular hydrogen bonding, which is a common feature in monosulfonated azo dyes [33]. These dimers are further connected through additional hydrogen bonds and π-π stacking interactions to form a three-dimensional network [28]. The sodium ions in the crystal structure coordinate with the sulfonate groups and water molecules, forming ionic bridges between adjacent dye molecules [33] [35].

The crystallographic studies of Bronze Orange and related monosulfonated azo dyes have shown that the protonation state of the azo bond and hydroxyl groups significantly affects the bond lengths and angles in the crystal structure [33]. The azo bond (N=N) typically has a length of approximately 1.25 Å in the trans configuration, which is the predominant form in the solid state [28] [33]. The presence of the hydroxyl group adjacent to the azo linkage can lead to azo-hydrazone tautomerism, which influences the crystal packing and intermolecular interactions [33].

Spectroscopic Properties

UV-VIS Absorption Characteristics

Bronze Orange exhibits characteristic ultraviolet-visible (UV-VIS) absorption spectra that are fundamental to its identification and color properties [10] [13]. The primary absorption maximum (λmax) of Bronze Orange occurs in the range of 480-490 nm, which corresponds to the n→π* electronic transition of the azo chromophore [10] [13]. This absorption band is responsible for the compound's distinctive orange-bronze color, as it absorbs blue-green light and reflects orange-red wavelengths [3] [13].

A secondary absorption band is observed in the range of 320-330 nm, attributed to the π→π* transitions within the aromatic ring systems [10] [13]. The intensity and position of these absorption bands are influenced by the substituents on the aromatic rings, particularly the electron-donating hydroxyl group on the naphthalene ring and the electron-withdrawing chloro and sulfonate groups on the benzene ring [3] [10].

The UV-VIS absorption spectrum of Bronze Orange shows a bathochromic shift (red shift) compared to simpler azo compounds due to the extended conjugation provided by the naphthalene ring system and the presence of auxochromic groups (hydroxyl, chloro, and methyl) [11] [13]. The molar extinction coefficient (ε) of Bronze Orange at its λmax is typically high (>20,000 L·mol⁻¹·cm⁻¹), indicating strong light absorption efficiency, which is characteristic of azo dyes with extensive π-electron delocalization [10] [13].

The solvent environment significantly affects the UV-VIS absorption characteristics of Bronze Orange [10]. In polar protic solvents like water, the λmax may undergo a slight hypsochromic shift (blue shift) due to hydrogen bonding interactions between the solvent and the hydroxyl and sulfonate groups of the dye [10] [13]. Conversely, in polar aprotic solvents like dimethyl sulfoxide, a bathochromic shift may be observed due to enhanced stabilization of the excited state [10].

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in Bronze Orange [21] [22]. The FTIR spectrum of Bronze Orange exhibits several characteristic absorption bands that correspond to the various structural components of the molecule [21] [22].

The hydroxyl group (O-H) of the naphthol moiety produces a broad absorption band in the region of 3400-3300 cm⁻¹, which is often affected by hydrogen bonding interactions [21] [25]. The aromatic C=C stretching vibrations appear as multiple bands in the regions of 1650-1600 cm⁻¹ and 1580-1500 cm⁻¹, reflecting the presence of both naphthalene and benzene ring systems [21] [22].

One of the most diagnostic features in the FTIR spectrum of Bronze Orange is the azo group (N=N) stretching vibration, which appears as a medium to strong band in the region of 1450-1410 cm⁻¹ [21] [25]. This band is crucial for confirming the presence of the azo linkage in the compound [21] [22]. The methyl group attached to the benzene ring contributes to C-H bending vibrations observed around 1380-1350 cm⁻¹ [21].

Table 3: Characteristic FTIR Spectral Bands of Bronze Orange

Wavenumber (cm⁻¹)Assignment
3400-3300O-H stretching (naphthol)
1650-1600C=C aromatic stretching
1580-1500Aromatic ring vibrations
1450-1410N=N stretching (azo group)
1380-1350C-H bending (methyl group)
1200-1150S=O stretching (sulfonate)
1050-1000C-O stretching
850-800C-H out-of-plane bending (aromatic)
750-700C-Cl stretching

The sulfonate group (SO₃Na) exhibits strong S=O stretching vibrations in the region of 1200-1150 cm⁻¹, which are typically split into symmetric and asymmetric stretching modes [21] [25]. The C-O stretching vibration of the hydroxyl group appears around 1050-1000 cm⁻¹, while the C-H out-of-plane bending vibrations of the aromatic rings are observed in the region of 850-800 cm⁻¹ [21] [22]. The C-Cl stretching vibration contributes to a band in the region of 750-700 cm⁻¹, confirming the presence of the chloro substituent on the benzene ring [21] [25].

FTIR spectroscopy is particularly useful for distinguishing between the azo form and the hydrazone tautomeric form of Bronze Orange [22] [25]. In the hydrazone form, the N=N stretching band shifts to lower wavenumbers, and additional bands corresponding to N-H stretching and bending vibrations may appear [22] [25].

NMR Spectral Identification Markers

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Bronze Orange at the atomic level [14] [15]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are valuable tools for elucidating the structural features and confirming the identity of this azo dye [14] [15].

In the ¹H NMR spectrum of Bronze Orange, the hydroxyl proton of the naphthol group appears as a singlet at a chemical shift of 10.5-11.0 ppm, which is significantly downfield due to deshielding effects from hydrogen bonding and the adjacent azo group [14] [15]. The aromatic protons of the naphthalene and benzene rings produce complex multiplet patterns in the regions of 7.5-8.5 ppm (protons near the azo group), 7.0-7.5 ppm (naphthalene ring protons), and 6.5-7.0 ppm (benzene ring protons) [14] [15]. The methyl protons attached to the benzene ring appear as a singlet at 2.0-2.5 ppm [14] [15].

Table 4: ¹H NMR Spectral Data of Bronze Orange

Chemical Shift (ppm)AssignmentMultiplicity
10.5-11.0OH proton (naphthol)Singlet
7.5-8.5Aromatic protons (near azo group)Multiplet
7.0-7.5Aromatic protons (naphthalene ring)Multiplet
6.5-7.0Aromatic protons (benzene ring)Multiplet
2.0-2.5Methyl protonsSinglet

The ¹³C NMR spectrum of Bronze Orange provides complementary information about the carbon framework of the molecule [14]. The carbon atoms directly connected to the azo group (N=N) typically appear at chemical shifts of 150-160 ppm due to the deshielding effect of the electron-withdrawing azo group [14]. The carbon atom bearing the hydroxyl group in the naphthalene ring resonates around 155-165 ppm, while the carbon atoms of the aromatic rings produce signals in the range of 115-140 ppm [14] [15]. The methyl carbon appears at approximately 20-25 ppm [14].

NMR spectroscopy is particularly valuable for investigating the tautomeric behavior of Bronze Orange [14]. In solutions of most azo compounds in aprotic solvents, two tautomeric forms—the azo form and the hydrazone form—can be observed separately in the ¹H NMR spectra [14]. The relative proportions of these tautomers depend on factors such as solvent polarity, temperature, and the presence of substituents on the aromatic rings [14] [15].

The ¹³C NMR signal from the carbonyl group in the hydrazone tautomer appears at a much lower field than the signal from the C-OH group in the azo tautomer, providing a clear distinction between the two forms [14]. This spectral feature is crucial for unequivocal identification of the predominant tautomeric form of Bronze Orange in solution [14] [15].

Physical Properties

Solubility Parameters and Behavior

The solubility behavior of Bronze Orange is primarily influenced by the presence of the polar sulfonate group (SO₃Na) and the hydroxyl group (OH) in its molecular structure [2] [20]. The sodium sulfonate moiety imparts significant water solubility to the compound, making it soluble in aqueous media with a solubility exceeding 10 g/L at 25°C [2] [20]. This water solubility is a characteristic feature of many sulfonated azo dyes and is crucial for their applications in various fields [6] [20].

In organic solvents, the solubility of Bronze Orange varies considerably depending on the solvent polarity and its ability to form hydrogen bonds with the dye molecule [17] [20]. Highly polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit excellent solvating power for Bronze Orange, with solubilities exceeding 50 g/L and 30 g/L, respectively [17] [20]. These solvents can effectively interact with both the ionic sulfonate group and the hydroxyl group through dipole-dipole interactions and hydrogen bonding [17].

Table 5: Solubility Parameters of Bronze Orange

SolventSolubility at 25°CSolvent Polarity Index
WaterSoluble (>10 g/L)9.0
MethanolModerately soluble (1-10 g/L)5.1
EthanolSlightly soluble (0.1-1 g/L)4.3
AcetoneSlightly soluble (0.1-1 g/L)5.1
Dimethyl Sulfoxide (DMSO)Highly soluble (>50 g/L)7.2
Dimethylformamide (DMF)Highly soluble (>30 g/L)6.4
ChloroformPractically insoluble (<0.01 g/L)4.1
HexaneInsoluble0.1

Alcohols such as methanol and ethanol show moderate to slight solubility for Bronze Orange, with methanol (polarity index 5.1) providing better solvation than ethanol (polarity index 4.3) [17] [20]. This difference can be attributed to methanol's higher polarity and enhanced ability to form hydrogen bonds with the dye molecule [17]. Acetone, despite having a polarity index similar to methanol, exhibits only slight solubility for Bronze Orange, likely due to its reduced hydrogen bonding capability [17].

Non-polar solvents such as chloroform and hexane show very poor solubility for Bronze Orange [17] [20]. Chloroform, with a polarity index of 4.1, is practically incapable of dissolving the compound (solubility <0.01 g/L), while hexane, with a very low polarity index of 0.1, is completely ineffective as a solvent for this dye [17] [20]. This solubility behavior is consistent with the general principle that "like dissolves like," where the polar and ionic nature of Bronze Orange requires solvents with similar characteristics for effective dissolution [17] [20].

The pH of the medium significantly affects the solubility and spectral properties of Bronze Orange due to the presence of the ionizable hydroxyl group [20]. In alkaline conditions, deprotonation of the hydroxyl group occurs, leading to enhanced water solubility and a bathochromic shift in the absorption spectrum [20]. Conversely, in strongly acidic conditions, protonation of the azo group may occur, resulting in altered solubility and spectral characteristics [20].

Thermal Stability and Melting Point Analysis

Bronze Orange exhibits notable thermal stability, a property that is characteristic of many azo dyes with extended aromatic systems [16] [19]. Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveal that Bronze Orange does not exhibit a true melting point but rather undergoes thermal decomposition at elevated temperatures [16] [19].

The compound remains stable up to approximately 250°C, beyond which it begins to show signs of decomposition [16] [19]. Complete decomposition occurs at temperatures exceeding 300°C, which is typical for azo compounds with similar structural features [16] [19]. The absence of a distinct melting point is common for many complex organic dyes, particularly those containing ionic groups such as sulfonates [16] [19].

Table 6: Thermal Properties of Bronze Orange

PropertyValueMethod of Determination
Melting PointDecomposes before meltingDifferential Scanning Calorimetry (DSC)
Decomposition Temperature>300°CThermogravimetric Analysis (TGA)
Thermal Stability RangeStable up to 250°CTGA/DSC combined analysis
Glass Transition TemperatureNot applicable (crystalline solid)Not applicable
Thermal Expansion CoefficientNot determinedNot determined

The thermal decomposition of Bronze Orange proceeds through multiple stages, as evidenced by TGA curves [16] [19]. The initial stage of decomposition, occurring between 250-300°C, is associated with the loss of the sulfonate group and other small molecular fragments [16] [19]. This is followed by more extensive degradation of the aromatic ring systems at higher temperatures [16] [19]. The final residue typically consists of inorganic sodium compounds and carbonaceous material [16] [19].

The thermal stability of Bronze Orange is influenced by several structural factors, including the presence of the azo linkage, the extended aromatic system, and the substituents on the aromatic rings [16] [19]. The azo group (-N=N-) is generally considered a thermally stable functional group, contributing to the overall thermal resistance of the compound [16] [19]. The naphthalene and benzene ring systems provide additional thermal stability through their rigid aromatic structures [16] [19].

Comparative thermal analysis with related azo compounds indicates that the presence of the chloro and methyl substituents on the benzene ring of Bronze Orange contributes to its thermal stability profile [16] [19]. The electron-withdrawing nature of the chloro group and the electron-donating character of the methyl group create a balanced electronic distribution that enhances the thermal stability of the molecule [16] [19].

Color Properties and Chromophore Characteristics

The distinctive orange-bronze color of Bronze Orange is a direct result of its molecular structure, particularly the presence of the azo chromophore (-N=N-) and various auxochromic groups [3] [23]. The azo group serves as the primary chromophore, responsible for the absorption of light in the visible region of the electromagnetic spectrum [3] [24]. This absorption occurs due to the n→π* and π→π* electronic transitions associated with the azo linkage and the adjacent aromatic systems [3] [23].

The color intensity and hue of Bronze Orange are significantly influenced by the extended conjugation provided by the naphthalene and benzene ring systems [3] [24]. This extended π-electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (480-490 nm) and the characteristic orange-bronze color [3] [23].

Several auxochromic groups in the molecule enhance and modify the color properties of the azo chromophore [3] [23]. The hydroxyl group (-OH) on the naphthalene ring acts as an electron-donating auxochrome, intensifying the color through resonance effects and bathochromic shifts [3] [24]. Similarly, the methyl group (-CH₃) on the benzene ring contributes to color enhancement through its electron-donating properties [3] [23].

The chloro substituent (-Cl) on the benzene ring introduces an electron-withdrawing effect that modifies the electronic distribution within the molecule, further influencing the color characteristics [3] [24]. The sulfonate group (-SO₃Na), while primarily serving to enhance water solubility, also contributes to the overall electronic properties of the chromophore system through its electron-withdrawing nature [3] [23].

The color of Bronze Orange is also affected by its environment, particularly the pH of the medium and the solvent polarity [3] [23]. In alkaline conditions, deprotonation of the hydroxyl group leads to a bathochromic shift, resulting in a deeper orange or reddish hue [3] [23]. Conversely, in acidic conditions, protonation of the azo group can cause hypsochromic shifts and color changes [3] [24]. These pH-dependent color changes are characteristic of many hydroxy-substituted azo dyes and can be utilized for pH-sensing applications [3] [23].

The chromophore system of Bronze Orange exhibits strong light absorption efficiency, with a high molar extinction coefficient (ε > 20,000 L·mol⁻¹·cm⁻¹) at its absorption maximum [3] [23]. This high absorption efficiency is a desirable property for applications requiring intense coloration with minimal material usage [3] [24].

Comparative Analysis with Related Azo Compounds

Bronze Orange belongs to a family of structurally related azo dyes that share common features but differ in specific substituents and properties [6] [24]. A comparative analysis with similar azo compounds provides valuable insights into the structure-property relationships within this class of dyes [6] [24].

Orange I (also known as α-Naphthol Orange), with the molecular formula C16H11N2NaO4S, is closely related to Bronze Orange but lacks the chloro and methyl substituents on the benzene ring [6]. This structural difference results in a slightly different absorption maximum (475-485 nm) and a more reddish-orange hue compared to the orange-bronze color of Bronze Orange [6] [24]. The absence of the electron-withdrawing chloro group in Orange I leads to subtle differences in the electronic distribution within the chromophore system [6] [24].

Table 7: Comparative Analysis of Bronze Orange with Related Azo Compounds

Azo CompoundMolecular Formulaλmax (nm)ColorDistinguishing Feature
Bronze OrangeC17H13ClN2NaO4S480-490Orange-bronzeContains chloro and methyl substituents
Orange IC16H11N2NaO4S475-485Orange-redContains α-naphthol group
Methyl OrangeC14H14N3NaO3S460-465Orange-yellowContains dimethylamino group
Orange IIC16H11N2NaO4S480-485OrangeContains β-naphthol group
Disperse Orange 1C16H19N5O3440-450OrangeNon-ionic disperse dye

Methyl Orange (C14H14N3NaO3S) differs from Bronze Orange in having a dimethylamino group (-N(CH3)2) instead of a hydroxyl group and lacking the naphthalene ring system [6] [24]. These structural differences result in a hypsochromic shift in the absorption maximum (460-465 nm) and an orange-yellow color [6] [24]. The dimethylamino group serves as a strong electron-donating auxochrome, creating a different electronic distribution compared to the hydroxyl group in Bronze Orange [6] [24].

Orange II (also known as β-Naphthol Orange) has the same molecular formula as Orange I (C16H11N2NaO4S) but differs in the position of the hydroxyl group on the naphthalene ring (β-position instead of α-position) [6]. This positional isomerism results in similar absorption characteristics (λmax 480-485 nm) to Bronze Orange but with subtle differences in the color hue and intensity [6] [24]. The position of the hydroxyl group affects the extent of intramolecular hydrogen bonding with the azo group, influencing the spectral properties [6] [24].

Disperse Orange 1 (C16H19N5O3) represents a different class of azo dyes, being non-ionic in nature unlike the sulfonated Bronze Orange [6] [24]. This structural difference significantly affects the solubility properties, with Disperse Orange 1 showing poor water solubility but good solubility in non-polar organic solvents [6] [24]. The absorption maximum of Disperse Orange 1 (440-450 nm) exhibits a hypsochromic shift compared to Bronze Orange, resulting in a different orange hue [6] [24].

Table 8: Comparative Spectral Analysis of Bronze Orange with Related Azo Compounds

Azo CompoundUV-VIS λmax (nm)FTIR N=N Band (cm⁻¹)¹H NMR OH Signal (ppm)Chromophore Effect
Bronze Orange480-490143010.8Strong bathochromic shift due to Cl and methyl groups
Orange I475-485142510.5Moderate bathochromic shift
Methyl Orange460-4651420Not applicableHypsochromic shift due to dimethylamino group
Orange II480-485143510.7Moderate bathochromic shift
Disperse Orange 1440-4501410Not applicableHypsochromic shift

The spectroscopic properties of these related azo compounds show distinctive patterns that reflect their structural differences [6] [24]. The FTIR spectra exhibit characteristic N=N stretching bands in the range of 1410-1435 cm⁻¹, with slight variations depending on the substituents adjacent to the azo group [6] [22]. The ¹H NMR spectra of hydroxyl-containing compounds (Bronze Orange, Orange I, and Orange II) show downfield signals for the OH protons (10.5-10.8 ppm), while Methyl Orange and Disperse Orange 1 lack this feature [6] [14].

The crystalline structures of these azo compounds also exhibit variations that correlate with their molecular structures [28] [33]. Bronze Orange and other sulfonated azo dyes typically crystallize in monoclinic or triclinic systems, with the crystal packing influenced by hydrogen bonding, π-π stacking, and ionic interactions involving the sulfonate groups and counterions [28] [33]. The presence of specific substituents, such as the chloro and methyl groups in Bronze Orange, affects the molecular packing and intermolecular interactions in the crystal lattice [28] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

399.0182250 g/mol

Monoisotopic Mass

399.0182250 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types